molecular formula C14H12N4O4S2 B11017556 methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11017556
M. Wt: 364.4 g/mol
InChI Key: QWVCFOWSPSUVHX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12N4O4S2/c1-6-5-23-14-15-4-8(11(20)18(6)14)10(19)17-13-16-7(2)9(24-13)12(21)22-3/h4-5H,1-3H3,(H,16,17,19)

InChI Key

QWVCFOWSPSUVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)C(=O)OC)C

Origin of Product

United States

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